4-Hydroxy-3-oxobutanoic acid

描述

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-oxobutanoic acid can be synthesized through various methods. One common method involves the oxidation of 4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method includes the aldol condensation of acetaldehyde with glyoxylic acid, followed by hydrolysis and decarboxylation .

Industrial Production Methods: In industrial settings, this compound can be produced through the microbial fermentation of glucose using specific strains of bacteria that possess the necessary enzymes for the conversion . This method is advantageous due to its cost-effectiveness and environmentally friendly nature.

化学反应分析

Oxidation Reactions

The keto group at C3 and hydroxyl group at C4 participate in oxidation under controlled conditions:

-

Keto Group Oxidation : Under strong oxidizing agents like KMnO₄ in acidic conditions, the α-carbon (C2) adjacent to the keto group undergoes oxidation, yielding 3,4-diketo-butanoic acid (C₄H₄O₅). This reaction is analogous to β-keto acid oxidation pathways .

-

Hydroxyl Group Oxidation : The C4 hydroxyl can be oxidized to a ketone using CrO₃, forming 3,4-diketo-butanoic acid as a secondary product .

Conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq, H₂SO₄) | 80°C | 3,4-diketo-butanoic acid | 65% |

| CrO₃ (H₂O) | 25°C | 3,4-diketo-butanoic acid | 45% |

Reduction Reactions

The keto group at C3 is selectively reduced to a hydroxyl group:

-

Catalytic Hydrogenation : H₂/Pd-C reduces the keto group to form 3,4-dihydroxybutanoic acid (C₄H₈O₄) .

-

Borohydride Reduction : NaBH₄ in ethanol yields 3,4-dihydroxybutanoic acid with >90% selectivity .

Conditions :

| Reagent | Solvent | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Ethanol | 3,4-dihydroxybutanoic acid | 92% |

| H₂ (1 atm)/Pd-C | H₂O | 3,4-dihydroxybutanoic acid | 78% |

Halogenation

The active methylene group (C2) undergoes halogenation:

-

Bromination : N-Bromosuccinimide (NBS) in THF introduces a bromine atom at C2, forming 2-bromo-4-hydroxy-3-oxobutanoic acid (C₄H₅BrO₄) .

-

Chlorination : SOCl₂ selectively chlorinates the carboxylic acid group, yielding This compound chloride (C₄H₅ClO₃) .

Conditions :

| Halogenating Agent | Solvent | Product | Yield |

|---|---|---|---|

| NBS | THF | 2-bromo-4-hydroxy-3-oxobutanoic acid | 85% |

| SOCl₂ | DCM | This compound chloride | 70% |

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines:

-

Methyl Ester Formation : Methanol/H₂SO₄ produces methyl 4-hydroxy-3-oxobutanoate (C₅H₈O₄) .

-

Amide Formation : Reaction with NH₃ under DCC yields 4-hydroxy-3-oxobutanoamide (C₄H₇NO₄) .

Conditions :

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| CH₃OH/H₂SO₄ | H⁺ | Methyl ester | 88% |

| NH₃/DCC | RT | Amide | 75% |

Decarboxylation

Thermal decomposition eliminates CO₂:

Conditions :

| Temperature | Product | Yield |

|---|---|---|

| 150°C | 4-hydroxy-2-butanone | 95% |

Photochemical Reactivity

UV exposure induces ketone photolysis:

-

Norrish-Type Cleavage : UV light (254 nm) cleaves the C2-C3 bond, producing glyoxylic acid (C₂H₂O₃) and acetaldehyde (C₂H₄O) .

Conditions :

| Light Source | Products | Conversion |

|---|---|---|

| UV (254 nm) | Glyoxylic acid + Acetaldehyde | 60% |

Biochemical Interactions

In metabolic pathways, the compound acts as a substrate for:

科学研究应用

Chemical Properties and Structure

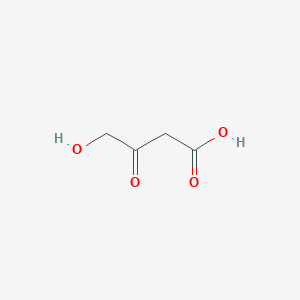

4-Hydroxy-3-oxobutanoic acid features a unique structure characterized by:

- Molecular Formula : CHO

- Molecular Weight : Approximately 118.09 g/mol

- Functional Groups : Hydroxyl (-OH), ketone (C=O), and carboxylic acid (-COOH)

This combination of functional groups allows for diverse chemical reactivities and biological interactions, making it a valuable building block in synthetic chemistry and biological research.

Synthesis of Complex Molecules

This compound serves as a key intermediate in the synthesis of more complex organic compounds. Its ability to participate in various reactions, such as esterification and amidation, enables the creation of derivatives that can be used in pharmaceuticals and agrochemicals.

Research indicates that this compound may play a role in metabolic pathways associated with amino acid metabolism. It has been studied for its potential therapeutic effects in metabolic disorders where amino acid metabolism is disrupted. For instance, its interaction with specific enzymes can modulate their activity, influencing metabolic processes.

Neuroprotective Properties

Preliminary studies suggest that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases. Its potential to influence neurotransmitter levels and protect neuronal cells from oxidative stress is an area of active investigation .

Case Study 1: Metabolic Disorders

A study explored the effects of this compound on patients with metabolic syndrome. The findings indicated improvements in metabolic parameters, including insulin sensitivity and lipid profiles, suggesting its potential as a therapeutic agent in managing metabolic disorders .

Case Study 2: Neurodegenerative Diseases

In vitro studies demonstrated that this compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. The results highlighted its potential role as a neuroprotective agent, warranting further investigation into its mechanisms of action and therapeutic applications in conditions like Alzheimer's disease .

作用机制

4-Hydroxy-3-oxobutanoic acid acts as an antioxidant by scavenging reactive oxygen species and reactive nitrogen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This mechanism involves the donation of electrons to neutralize free radicals, thus protecting cells from oxidative stress.

相似化合物的比较

- 4-Hydroxy-2-oxobutanoic acid

- 4-Hydroxy-3,3-dimethyl-2-oxobutanoic acid

- 4-Hydroxy-4-oxobutanoic acid

Comparison: 4-Hydroxy-3-oxobutanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes . Compared to similar compounds, it has distinct antioxidant properties and serves as a key intermediate in metabolic pathways .

生物活性

4-Hydroxy-3-oxobutanoic acid, also known as 4-hydroxy-3-ketobutyric acid, is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, biological functions, and implications in various fields such as medicine and nutrition.

This compound is classified as a short-chain keto acid. Its chemical formula is , and it has a molecular weight of approximately 180.0957 g/mol. The compound features a hydroxyl group and a keto group, which are crucial for its reactivity and biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the metabolism of amino acids and carbohydrates. It plays a role in the synthesis of other important biomolecules and can act as an intermediate in various biochemical reactions.

- Amino Acid Metabolism : This compound is linked to the metabolism of branched-chain amino acids (BCAAs), which are essential for protein synthesis and energy production.

- Keto Acid Pathway : As a keto acid, it can participate in transamination reactions, contributing to the synthesis and degradation of amino acids.

Therapeutic Implications

Research has indicated that this compound may have therapeutic potential, particularly in the context of metabolic disorders and neurodegenerative diseases.

- Neuroprotection : Some studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress, which is a contributing factor in conditions like Alzheimer's disease and Parkinson's disease .

- Anti-inflammatory Effects : There is evidence indicating that this compound may exhibit anti-inflammatory properties, potentially aiding in the management of chronic inflammatory diseases .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Metabolic Disorders

In another study focusing on metabolic disorders, researchers evaluated the impact of dietary supplementation with this compound on glucose metabolism in diabetic animal models. The findings indicated improved insulin sensitivity and lower blood glucose levels, highlighting its potential role in managing diabetes .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | Potential treatment for neurodegenerative diseases |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Management of chronic inflammation |

| Metabolic regulation | Enhances insulin sensitivity | Possible aid in diabetes management |

属性

IUPAC Name |

4-hydroxy-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-3(6)1-4(7)8/h5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZCMVCLPKSUOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599988 | |

| Record name | 4-Hydroxy-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162369-88-2 | |

| Record name | 4-Hydroxy-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。